molecular formula C13H15N3O B7511003 2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile

2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile

Cat. No. B7511003
M. Wt: 229.28 g/mol
InChI Key: VMLZGKMJHRSLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of pyridine derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Moreover, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in various research fields. Moreover, the compound is relatively easy to synthesize, and its purity can be easily confirmed using analytical techniques such as HPLC and NMR.
However, one of the limitations of using 2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects on certain cell types, and caution should be taken when handling and using the compound.

Future Directions

There are several future directions for the research on 2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile. One area of interest is the development of more potent and selective analogs of the compound. This could lead to the discovery of new drugs for the treatment of various diseases.
Another area of research is the investigation of the compound's mechanism of action. Understanding how the compound exerts its biological activities could lead to the development of more effective drugs.
Moreover, the compound's potential as an antiviral agent warrants further investigation. With the current COVID-19 pandemic, the development of new antiviral drugs is of utmost importance.
Conclusion:
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile is a versatile compound that has shown promise in various scientific research applications. Its broad range of biological activities makes it a valuable tool for researchers in various fields. However, caution should be taken when handling and using the compound due to its potential toxicity. Further research is needed to fully understand the compound's mechanism of action and to explore its potential as a drug candidate.

Synthesis Methods

2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile can be synthesized using various methods. One of the most common methods involves the reaction of 2-methyl-6-nitropyridine-3-carbonitrile with piperidine-1-carboxylic acid in the presence of a reducing agent such as hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile has been extensively studied for its biological activities. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. The compound has also been shown to possess potential as an antiviral agent. Moreover, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-11(9-14)5-6-12(15-10)13(17)16-7-3-2-4-8-16/h5-6H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLZGKMJHRSLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N2CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile

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